

An In-depth Technical Guide to the Physical Properties of Crystalline Galacturonic Acid

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Compound of Interest

Compound Name: *Digalacturonic acid*

Cat. No.: *B044643*

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A note on scope: This technical guide focuses on the physical properties of crystalline D-galacturonic acid, the monomeric unit of pectin. While the initial request specified **digalacturonic acid**, publicly available data on the physical properties of the crystalline dimer is scarce. Therefore, this document provides a comprehensive overview of the well-characterized monomer, which serves as a fundamental reference for researchers in drug development and related scientific fields.

Introduction

D-galacturonic acid is a sugar acid and the principal constituent of pectin, a complex polysaccharide abundant in the cell walls of plants.^{[1][2]} In its crystalline form, D-galacturonic acid's physical properties are crucial for its handling, processing, and application in various fields, including pharmaceuticals and food science. This guide provides a detailed summary of its key physical characteristics, the experimental methods for their determination, and a workflow for its preparation from natural sources.

Quantitative Physical Properties

The physical properties of crystalline D-galacturonic acid can vary depending on its anomeric form (α or β) and whether it is in its anhydrous or hydrated state. The following tables summarize the key quantitative data available.

Table 1: Melting Point of Crystalline D-Galacturonic Acid and its Derivative

| Form | Melting Point (°C) | Notes |
|---------------------------------|----------------------|-----------------------------------|
| α -D-Galacturonic Acid | 159-160 (decomposes) | Melts with decomposition. |
| β -D-Galacturonic Acid | 166 | --- |
| D-Galacturonic Acid Monohydrate | 159-160 | Sintering observed at ~100-111°C. |
| Phenylhydrazone derivative | 141 | --- |

Table 2: Optical Rotation of D-Galacturonic Acid in Aqueous Solution

| Form | Initial Specific Rotation ($[\alpha]_{D20}$) | Equilibrium Specific Rotation ($[\alpha]_{D20}$) | Conditions |
|----------------------------------|--|--|-------------------------|
| α -Form | +98.0° | +50.9° | Water |
| β -Form | +27° | +55.6° | Water |
| Monohydrate (mixture of anomers) | +107° | +51° | c=4 in H ₂ O |

Table 3: Solubility of D-Galacturonic Acid

| Solvent | Solubility |
|--------------|----------------------|
| Water | Soluble (295 g/L)[1] |
| Hot Ethanol | Soluble |
| Ethanol | Slightly Soluble |
| Ether | Insoluble |
| DMSO | ~5 mg/mL (hydrate) |
| PBS (pH 7.2) | ~5 mg/mL (hydrate) |

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties are extensive. This section outlines the general methodologies for the preparation of crystalline D-galacturonic acid and the principles behind the measurement of its key physical properties.

The primary source for D-galacturonic acid is the hydrolysis of pectin.^[1] Enzymatic hydrolysis is often preferred to acid hydrolysis to avoid degradation of the sugar acid.

Materials:

- Citrus Pectin
- Pectinase enzyme preparation
- Sodium Hydroxide (NaOH)
- Sulfuric Acid (H₂SO₄)
- Activated Charcoal
- Methanol (MeOH)
- Ethanol (EtOH)
- Diatomaceous Earth

Procedure:

- Enzymatic Hydrolysis: Suspend citrus pectin in water at 40°C. Adjust the pH to approximately 3.7 with NaOH and add pectinase. The solution is incubated at 38°C for 10-14 days. Toluene can be used to prevent microbial growth.^[3]
- Neutralization and Filtration: After hydrolysis, add a stoichiometric amount of sulfuric acid to neutralize the sodium hydroxide. Filter the solution using diatomaceous earth to remove insoluble materials.^[3]

- Decolorization: Treat the filtrate with activated charcoal to remove colored impurities and filter after 24 hours.[3]
- Concentration: Evaporate the filtrate under reduced pressure to obtain a thick syrup.[3]
- Extraction: Extract the syrup with boiling methanol to separate the D-galacturonic acid from inorganic salts (e.g., sodium sulfate).[3]
- Crystallization: Concentrate the methanolic extract under reduced pressure. The addition of a small amount of ethanol can facilitate saturation. Seed the solution with a few crystals of D-galacturonic acid and allow it to crystallize at a low temperature (e.g., 5°C) for 24-48 hours with occasional stirring.[3]
- Isolation and Drying: Collect the crystals by filtration, wash with a mixture of methanol and water, and dry at room temperature.[3]

The melting point of a crystalline solid is determined using a melting point apparatus. A small amount of the dried, powdered crystalline sample is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range over which the substance melts is recorded, from the point at which the first droplet of liquid appears to the point at which the entire sample is liquid. For substances that decompose, the temperature at which decomposition begins is noted.

Optical rotation is measured using a polarimeter.[4]

Principle: A solution of the chiral compound is placed in a sample tube of a known path length. Plane-polarized light is passed through the solution. The angle by which the plane of polarization is rotated by the solution is measured by the analyzer.

Specific Rotation Calculation: The specific rotation is calculated using the formula:

$$[\alpha]_{T\lambda} = \alpha / (l \times c)$$

where:

- $[\alpha]_{T\lambda}$ is the specific rotation at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).

- α is the observed rotation in degrees.
- l is the path length of the sample tube in decimeters (dm).
- c is the concentration of the solution in g/mL.

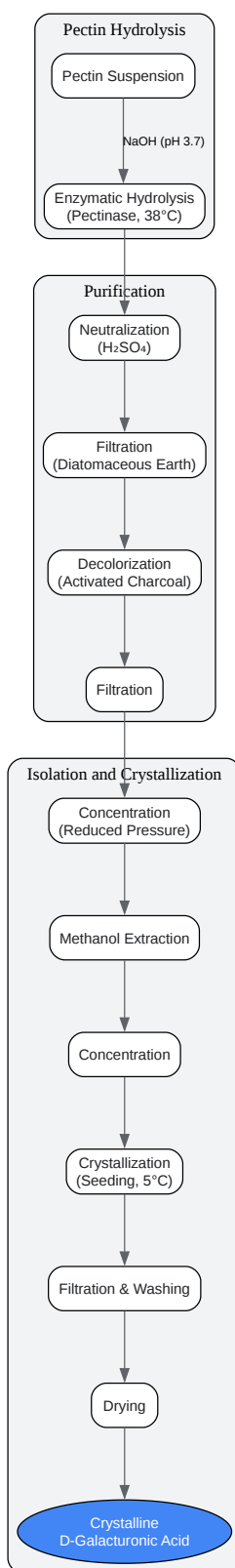
Mutarotation is observed as the change in the optical rotation over time as the anomeric forms equilibrate in solution.

The precise three-dimensional atomic structure of crystalline α -D-galacturonic acid monohydrate has been determined by X-ray diffraction.^[5]

Principle: A single crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern of the X-rays is recorded on a detector. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the arrangement of atoms in the crystal lattice can be determined. This technique reveals detailed information about bond lengths, bond angles, and the overall molecular conformation.^[6]

Workflow and Diagrams

The following diagram illustrates the key steps in the preparation of crystalline D-galacturonic acid from pectin.



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Caption: Workflow for the preparation of crystalline D-galacturonic acid.

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